Fmoc-O-ethyl-L-tyrosine

Descripción general

Descripción

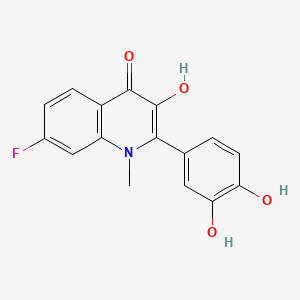

Fmoc-O-ethyl-L-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine is ethylated, and the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Mecanismo De Acción

Target of Action

Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence. The Fmoc group ensures that the peptide bond formation occurs at the correct location, contributing to the accuracy and efficiency of peptide synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. The pH of the reaction environment is crucial, as the Fmoc group is removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection steps .

Análisis Bioquímico

Biochemical Properties

Fmoc-O-ethyl-L-tyrosine interacts with various biomolecules in its role as a building block in peptide synthesis . The Fmoc group protects the amine group of the tyrosine during synthesis, preventing unwanted side reactions . Once the peptide chain is assembled, the Fmoc group can be removed, allowing the tyrosine to participate in further biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group protects the amine group of the tyrosine during the synthesis process, preventing it from reacting with other groups . Once the peptide chain is assembled, the Fmoc group can be removed under basic conditions, allowing the tyrosine to interact with other molecules .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings would largely depend on the specific experimental conditions. The Fmoc group is known to be stable under a variety of conditions, making this compound a reliable component in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. The Fmoc group protects the amine group of the tyrosine during the synthesis process . After the peptide chain is assembled, the Fmoc group can be removed, allowing the tyrosine to participate in further metabolic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-ethyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with the Fmoc group, followed by the ethylation of the hydroxyl group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The ethylation of the hydroxyl group can be achieved using ethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The purification of the final product is typically done using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-O-ethyl-L-tyrosine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Ethyl iodide and potassium carbonate are used for the ethylation of the hydroxyl group.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-O-ethyl-L-tyrosine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of tyrosine derivatives into peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the synthesis of peptide hormones and other bioactive peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and nanotechnology applications .

Comparación Con Compuestos Similares

- Fmoc-O-methyl-L-tyrosine

- Fmoc-O-allyl-L-tyrosine

- Fmoc-O-tert-butyl-L-tyrosine

Comparison: Fmoc-O-ethyl-L-tyrosine is unique due to the presence of the ethyl group, which provides a balance between hydrophobicity and steric hindrance. This makes it suitable for applications where moderate hydrophobicity is desired without significant steric effects . In contrast, Fmoc-O-methyl-L-tyrosine has a smaller methyl group, resulting in lower hydrophobicity, while Fmoc-O-allyl-L-tyrosine and Fmoc-O-tert-butyl-L-tyrosine have larger groups, leading to higher steric hindrance and hydrophobicity .

Propiedades

IUPAC Name |

(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673993 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119894-20-1 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B599304.png)